molecular formula C13H12N4OS B14093667 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol

Cat. No.: B14093667
M. Wt: 272.33 g/mol
InChI Key: JDPYGJCHYJBUQX-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is a complex organic compound that features both imidazole and quinazoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinazoline ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol typically involves multiple steps. One common route starts with the preparation of the imidazole derivative, followed by its attachment to the quinazoline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 2-(2-Methyl-1H-imidazol-1-yl)acetic acid
  • 1-(1H-Imidazol-2-yl)ethanone

Uniqueness

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is unique due to its dual imidazole and quinazoline structure, which imparts distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H12N4OS/c1-17-7-6-14-13(17)19-8-11-15-10-5-3-2-4-9(10)12(18)16-11/h2-7H,8H2,1H3,(H,15,16,18)

InChI Key

JDPYGJCHYJBUQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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